molecular formula C11H24S B13820589 3-Methylsulfanyldecane CAS No. 30571-73-4

3-Methylsulfanyldecane

Cat. No.: B13820589
CAS No.: 30571-73-4
M. Wt: 188.38 g/mol
InChI Key: MSFFVJREQAFYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylsulfanyldecane (C₁₀H₂₂S) is a thioether compound characterized by a decane backbone with a methylsulfanyl (-SCH₃) group attached to the third carbon atom. This structural configuration confers unique physicochemical properties, such as moderate hydrophobicity and stability under neutral conditions. Thioethers like 3-Methylsulfanyldecane are pivotal in organic synthesis, agrochemical intermediates, and materials science due to their sulfur-based reactivity and ability to act as ligands in coordination chemistry.

Properties

CAS No.

30571-73-4

Molecular Formula

C11H24S

Molecular Weight

188.38 g/mol

IUPAC Name

3-methylsulfanyldecane

InChI

InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3

InChI Key

MSFFVJREQAFYLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyloctylmethyl sulfide can be synthesized through the reaction of a thiol with a base, such as sodium hydride (NaH), to form the corresponding thiolate ion (RS-). This thiolate ion then reacts with a primary or secondary alkyl halide in an S_N2 mechanism, similar to the Williamson synthesis of ethers .

Industrial Production Methods: Industrial production of 1-ethyloctylmethyl sulfide typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyloctylmethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyloctylmethyl sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-ethyloctylmethyl sulfide involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to changes in their chemical properties. This interaction can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

  • 2-Methylsulfanyldecane : Positional isomerism alters the compound’s steric and electronic properties. The proximity of the methylsulfanyl group to the terminal methyl group in 2-Methylsulfanyldecane reduces its boiling point (est. 245–250°C) compared to 3-Methylsulfanyldecane (est. 255–260°C) due to decreased molecular symmetry.
  • 4-Methylsulfanyldecane: Increased distance between the sulfur moiety and the alkyl chain terminus enhances solubility in nonpolar solvents (e.g., hexane) compared to 3-Methylsulfanyldecane.

Homologs

  • 3-Methylsulfanylnonane (C₉H₂₀S): Shorter alkyl chain reduces molecular weight (156.3 g/mol vs. 170.3 g/mol for 3-Methylsulfanyldecane) and lowers hydrophobicity (logP ~4.1 vs. ~5.3).
  • 3-Methylsulfanylundecane (C₁₁H₂₄S) : Extended alkyl chain increases melting point (est. −10°C vs. −15°C for 3-Methylsulfanyldecane) and enhances thermal stability.

Functional Group Variants

  • 3-Ethylsulfanyldecane : Replacement of the methyl group with ethyl increases steric bulk, reducing reactivity in nucleophilic substitution reactions.
  • 3-Methylsulfonyldecane: Oxidation of the thioether to a sulfonyl group (-SO₂CH₃) drastically increases polarity and acidity (pKa ~1.5 vs. non-acidic thioether), making it suitable for aqueous-phase reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Thioethers

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, est.) logP
3-Methylsulfanyldecane C₁₀H₂₂S 170.3 255–260 5.3
2-Methylsulfanyldecane C₁₀H₂₂S 170.3 245–250 5.1
3-Methylsulfanylnonane C₉H₂₀S 156.3 230–235 4.1
3-Methylsulfonyldecane C₁₀H₂₂O₂S 202.3 >300 1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.